An In-depth Technical Guide to Pyrido[2,1,6-de]quinolizine: Structure, Properties, and Applications
An In-depth Technical Guide to Pyrido[2,1,6-de]quinolizine: Structure, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
This guide provides a comprehensive technical overview of Pyrido[2,1,6-de]quinolizine, a fascinating and electronically unique heterocyclic compound. We will move beyond a simple recitation of facts to explore the causal relationships between its structure, its distinctive chemical properties, and its emerging applications in medicinal chemistry and materials science. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure the highest degree of scientific integrity.
Core Molecular Identity: Structure and Nomenclature
Pyrido[2,1,6-de]quinolizine, also known by its trivial name cycl[3.3.3]azine, is a polycyclic aromatic hydrocarbon containing a central nitrogen atom at a bridgehead position.[1] Its fundamental structure consists of a quinolizine system fused with a pyridine ring. The molecular formula is C₁₂H₉N.[2][3] This unique arrangement of three five-membered rings around a central nitrogen atom dictates its entire chemical personality.
Table 1: Chemical Identifiers for Pyrido[2,1,6-de]quinolizine
| Identifier | Value | Source(s) |
| CAS Registry Number | 519-61-9 | [2][3][4][5] |
| Molecular Formula | C₁₂H₉N | [2][3][4][5] |
| Molecular Weight | 167.21 g/mol | [2][5] |
| IUPAC Name | 13-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),2,4,6,8,10-hexaene | [5] |
Below is a graphical representation of the core chemical structure, illustrating the fused ring system and numbering convention.
Caption: 2D structure of Pyrido[2,1,6-de]quinolizine.
Synthesis of the Core Scaffold
The parent pyrido[2,1,6-de]quinolizine is not commercially abundant due to its reactivity. Its synthesis is a multi-step process that requires careful control of reaction conditions. The most authoritative method was established by Farquhar and Leaver.[6][7] The causality behind this specific pathway lies in the need to construct the third ring onto a pre-formed quinolizine system.
The general workflow involves the reaction of alkyl quinolizin-4-ylideneacetates with alkyl propiolates in a high-boiling solvent like nitrobenzene.[1] This cycloaddition reaction forms the final five-membered ring. The parent compound is then typically generated by thermolysis of a t-butyl ester derivative, which releases isobutene and carbon dioxide, leaving the unsubstituted ring system.[1]
Caption: Synthetic workflow for Pyrido[2,1,6-de]quinolizine.
Experimental Protocol: Synthesis of the Parent Compound
This protocol is a conceptual summary based on the literature.[1] Researchers must consult the original publication for precise quantities, safety procedures, and characterization data.
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Preparation of Alkyl quinolizin-4-ylideneacetates: This intermediate is prepared in two stages from 4-chloroquinolizinylium perchlorate.
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Cycloaddition: The quinolizin-4-ylideneacetate (using a t-butyl ester for this example) is reacted with t-butyl propiolate. The reaction is conducted in boiling nitrobenzene, which provides the necessary thermal energy to overcome the activation barrier for the cycloaddition.
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Purification: The resulting diester, di-t-butyl cycl[3.3.3]azine-1,3-dicarboxylate, is isolated and purified, typically by chromatography.
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Thermolysis (Decarboxylation): The purified diester is heated under vacuum. The t-butyl ester groups are strategically chosen because they can be removed cleanly via thermolysis, eliminating isobutene and CO₂, to yield the parent pyrido[2,1,6-de]quinolizine without the need for harsh chemical reagents that could degrade the sensitive product.
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Isolation: The final product is isolated, often through sublimation, as a crystalline solid. It must be handled under an inert atmosphere as it is sensitive to air.[1]
Physicochemical and Electronic Properties
The properties of pyrido[2,1,6-de]quinolizine are dominated by its unique electronic structure.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 140-142 °C | [4] |
| Boiling Point | 472.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.22 g/cm³ (Predicted) | [4] |
| pKa | 3.52 ± 0.20 (Predicted) | [4] |
| Ionization Energy | 5.87 eV | [3] |
Aromaticity: An Anti-Aromatic System
Perhaps the most significant property of pyrido[2,1,6-de]quinolizine is its classification as an anti-aromatic system.[1] This is a critical concept for understanding its reactivity.
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Hückel's Rule: A molecule is generally considered aromatic if it is cyclic, planar, fully conjugated, and possesses [4n+2] π-electrons (where n is an integer).[8][9]
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The Case of Pyrido[2,1,6-de]quinolizine: The molecule is cyclic, planar, and conjugated. However, it contains 12 π-electrons. This fits the formula for anti-aromaticity, [4n] π-electrons (with n=3).
Chemical Reactivity
The anti-aromatic nature of the parent compound makes it highly susceptible to reactions that can alleviate its electronic destabilization. In contrast, derivatives where the electronic system is modified exhibit more conventional reactivity.
Caption: Contrasting reactivity of the parent compound vs. its diester derivatives.
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Reactivity of the Parent Compound: The primary reaction pathway is oxidation. It readily loses electrons to form a stable radical cation and even a dication.[1] This process removes electrons from the destabilized anti-aromatic system, leading to a more stable electronic state. Notably, it does not undergo typical electrophilic substitution or addition reactions.[1]
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Reactivity of Derivatives: In contrast, derivatives such as the diethyl cycl[3.3.3]azine-1,3-dicarboxylate exhibit reactivity more akin to electron-rich aromatic compounds. The electron-withdrawing ester groups perturb the π-system, allowing for:
This dichotomy is a textbook example of how substituent effects can fundamentally alter the reaction profile of a core scaffold—a key insight for medicinal chemists in designing synthesis and derivatization strategies.
Applications and Future Directions
While the parent compound's instability limits its direct use, the pyrido[2,1,6-de]quinolizine scaffold and its derivatives are valuable in several advanced fields.
Drug Development and Natural Products
The core structure is a key building block for novel pharmaceutical compounds.[4] Its unique three-dimensional shape and electronic properties make it an attractive scaffold for exploring new chemical space.
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Alkaloid Chemistry: The saturated (hydropyrido[2,1,6-de]quinolizine) version of this scaffold is found in nature. For instance, it forms the core of defensive alkaloids found in ladybugs.[10] The broader class of quinolizidine alkaloids, of which this is a unique subclass, is known for a wide array of bioactivities, including cytotoxic, antiviral, antimicrobial, and anti-inflammatory properties.[11] This natural precedent provides a strong rationale for its use in drug discovery programs. The development of stereoselective syntheses for these saturated derivatives is an active area of research.[10]
Materials Science
The distinct electronic properties make this scaffold a target for advanced materials development.[4]
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Organic Electronics: The ability to form stable radical cations upon oxidation suggests potential applications in organic conductive materials, sensors, or as components in redox-active systems.[1] Its use as a component in developing materials with enhanced stability or specific reactivity is an area of ongoing interest.[4]
Conclusion
Pyrido[2,1,6-de]quinolizine is more than just another heterocycle; it is a case study in the profound impact of electronic structure on chemical behavior. Its classification as an anti-aromatic system provides a clear, rational basis for its observed high reactivity and unique oxidation pathway. For drug development professionals, the key takeaway is the potential of its saturated derivatives, which are validated by nature as bioactive scaffolds. For materials scientists, the unusual electronic properties of the core system itself offer intriguing possibilities for the design of novel functional materials. Future research will undoubtedly focus on harnessing the properties of this scaffold through controlled derivatization to unlock its full potential.
References
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Title: Pyrido[2,1,6-de]quinolizine Source: NIST Chemistry WebBook, SRD 69 URL: [Link][2][3]
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Title: Cas 519-61-9, pyrido[2,1,6-de]quinolizine Source: LookChem URL: [Link][4]
-
Title: Synthesis of pyrido[2,1,6-de]quinolizine (cycl[6][6][6]azine) Source: Journal of the Chemical Society D: Chemical Communications URL: [Link][6][7]
-
Title: Pyrido(2,1,6-de)quinolizine Source: PubChem, National Institutes of Health URL: [Link][5]
-
Title: Stereo- and regioselective total synthesis of the hydropyrido[2,1,6-de]quinolizine ladybug defensive alkaloids Source: The Journal of Organic Chemistry, ACS Publications URL: [Link][10]
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Title: Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines) Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link][1]
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Title: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity Source: Molecules, MDPI via PMC, NIH URL: [Link][11]
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Title: Rules for Aromaticity: The 4 Key Factors Source: Master Organic Chemistry URL: [Link][8]
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Title: MO description of aromaticity Source: Chemistry LibreTexts URL: [Link][9]
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